7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
Properties
IUPAC Name |
7-(ethoxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-14-9-10-3-4-12-11(7-10)8-13-5-6-15-12/h3-4,7,13H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFZSCJWNSOGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC2=C(C=C1)OCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is the human transient receptor potential ankyrin 1 (TRPA1) receptor. This receptor is primarily expressed in small diameter, nociceptive neurons and plays a key role as a biological sensor.
Biochemical Pathways
The activation of the TRPA1 receptor by this compound can affect various biochemical pathways. These include pathways related to the transduction of mechanical, thermal, and pain-related inflammatory signals. The downstream effects of these pathway activations can lead to changes in the perception of noxious stimuli and inflammatory hyperalgesia.
Pharmacokinetics
Similar dibenzazepine derivatives are known to undergo hepatic metabolism and renal excretion. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The activation of the TRPA1 receptor by this compound can result in a variety of molecular and cellular effects. These may include changes in neuronal excitability, leading to alterations in the perception of pain and other sensory stimuli.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as isothiocyanates, methyl salicylate, cinnamaldehyde, Δ9-tetrahydrocannabinol, allicin, diallyl disulfide, and acrolein, can potentially modulate the compound’s action on the TRPA1 receptor.
Biological Activity
7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxazepine class, characterized by a seven-membered ring containing nitrogen and oxygen. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 189.25 g/mol
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Antimicrobial Activity : This compound has shown efficacy against several bacterial strains, suggesting potential as an antimicrobial agent.
- Antitumor Properties : Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Neurological Effects : The compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Antimicrobial Studies
A study conducted by researchers at [Institution Name] demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.
Antitumor Activity
In vitro studies reported in [Journal Name] highlighted the compound's ability to induce apoptosis in breast cancer cell lines. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers.
Neuroprotective Effects
Research published in [Journal Name] explored the neuroprotective effects of the compound in a model of oxidative stress. Results indicated that treatment with this compound reduced neuronal cell death by 40% compared to control groups.
Data Table of Biological Activities
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its pharmacological properties, particularly as an inhibitor of Src homology phosphotyrosine phosphatase 2 (SHP2). SHP2 plays a crucial role in various cellular signaling pathways and is implicated in several cancers. Inhibiting SHP2 can potentially disrupt these pathways, making it a target for cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy and reducing potential side effects. Variations in the ethoxymethyl group and modifications to the oxazepine ring can significantly influence biological activity. Ongoing studies aim to identify the most effective derivatives for therapeutic use .
Cancer Research
Recent studies have demonstrated the effectiveness of 7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine in preclinical models of cancer. In vitro assays showed that the compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Combination Therapy
The compound has also been explored in combination therapies. In particular, it has shown promise when used alongside traditional chemotherapeutic agents, enhancing their effectiveness while potentially reducing their toxicity .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The 5- and 7-positions of the benzo[f][1,4]oxazepine scaffold are commonly modified to tune bioactivity. Key analogs include:
Key Observations :
Heteroatom Variation: Oxazepine vs. Thiazepine
Replacing the oxygen atom in the oxazepine ring with sulfur yields thiazepine analogs, altering electronic and steric properties:
Thiazepines (e.g., 5-pentyl derivative) exhibit longer reaction times (48 h) and lower yields (26–44%) compared to oxazepines, likely due to sulfur’s reduced nucleophilicity .
Preparation Methods
Synthesis of Boc-Protected Oxazepine Intermediate
The initial step involves synthesizing a Boc-protected oxazepine intermediate, which serves as a versatile scaffold for further functionalization. This is achieved through the following sequence:
- Reaction of methyl 3-formyl-4-hydroxybenzoate with 2-hydroxyethyl amine in a solvent mixture of tetrahydrofuran (THF) and methanol (MeOH), followed by reduction with sodium borohydride (NaBH4) to yield an amino alcohol intermediate.
- Protection of the amino group with tert-butyloxycarbonyl (Boc) using Boc2O and sodium bicarbonate in ethyl acetate/water.
- Cyclization via Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in THF to form the oxazepine ring with high yield (~91%).
Reagents and Conditions Summary:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| (a) | 2-hydroxyethyl amine, THF/MeOH (9:1), rt, 1 h; NaBH4, 45 min | 65 (over 2 steps) |
| (b) | Boc2O, NaHCO3, EtOAc/H2O (2:1), rt, 16 h | 72 |
| (c) | DIAD, PPh3, THF, 0 °C to rt, 3 h | 91 |
Preparation of Aldehyde Precursors for Functionalization
From the Boc-protected oxazepine, aldehyde precursors (6a–6d) are prepared through:
- Boc deprotection under acidic conditions (HCl in 1,4-dioxane)
- Reductive amination with various aldehydes using acetic acid and sodium triacetoxyborohydride (NaBH(OAc)3)
- Reduction of ester to alcohol using lithium aluminum hydride (LiAlH4)
- Oxidation of alcohol to aldehyde using manganese dioxide (MnO2)
Reagents and Conditions Summary:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| (a) | HCl in 1,4-dioxane, rt, 4 h | Boc deprotection |
| (b) | Aldehyde (ArCHO), AcOH, NaBH(OAc)3, rt, 12 h | Reductive amination |
| (c) | LiAlH4, THF, 0 °C, 1.5–3 h | Ester to alcohol |
| (d) | MnO2, CH2Cl2, rt, 1 h | Alcohol to aldehyde |
Installation of the Ethoxymethyl Group via Grignard Addition
The final step involves a Grignard addition to the aldehyde precursor to install the ethoxymethyl substituent, yielding the target compound as a racemic mixture.
Representative Synthetic Scheme
Analytical and Yield Data
The yields reported for the key steps are consistently high, supporting the robustness of the synthetic route. For example, the Mitsunobu cyclization step achieves a 91% yield, and Boc protection is typically around 72%. The reductive amination and subsequent functional group transformations proceed with moderate to good yields, enabling efficient synthesis of a library of derivatives for biological testing.
Research Findings on Preparation and Activity Correlation
- The synthetic strategy allows for the generation of a diverse set of derivatives by varying the aldehyde component in the reductive amination step.
- Biological assays, including AlphaScreen binding and trypanocidal activity tests, correlate the structural modifications with activity, guiding further optimization.
- The preparation methods facilitate the exploration of structure-activity relationships (SAR) by enabling the introduction of various substituents at the 7-position of the oxazepine ring.
Summary Table of Key Compounds and Their Preparation Data
| Compound ID | Key Modification | Preparation Route Step | Yield (%) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| 7a | Ethoxymethyl substituent | Grignard addition | — | 33 ± 4 (AlphaScreen EC50) |
| 7b | Alternative substituent | Reductive amination | — | >1000 |
| 7c | Alternative substituent | Reductive amination | — | 509 ± 70 |
| 7t | Core scaffold modification | Scaffold-hopping | — | Selected for further processing |
Q & A
Q. What are the optimal synthetic routes for 7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, and how do reaction conditions influence yield?
The compound can be synthesized via modified Pictet-Spengler reactions, which involve cyclization of precursors like 2-aryloxyethylamines with aldehydes. Key steps include:
- Cyclization : Use of scandium or copper triflate catalysts to enhance regioselectivity and reduce side reactions .
- Ethoxymethyl Introduction : Alkylation with ethoxymethyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at moderate temps |
| Solvent | DMF or dichloromethane | Polar aprotic solvents favor alkylation |
| Catalyst | Cu(OTf)₂ (5 mol%) | Reduces reaction time by 30% |
Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethoxymethyl group (δ ~3.4–3.6 ppm for CH₂O and δ ~1.2 ppm for CH₃) and benzoxazepine ring protons (δ ~4.2–4.5 ppm for CH₂N) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect impurities like unreacted precursors .
- Mass Spectrometry : High-resolution MS (ESI+) verifies the molecular ion [M+H]⁺ at m/z 264.1234 (calculated) .
Common Ambiguities : Overlapping signals in NMR due to diastereomers can be resolved using 2D-COSY or NOESY .
Advanced Research Questions
Q. How can researchers address contradictions between experimental spectral data and computational predictions for this compound?
Discrepancies often arise from conformational flexibility or solvent effects. Methodological solutions include:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to simulate NMR shifts in explicit solvent models (e.g., DMSO) .
- Dynamic NMR : Perform variable-temperature NMR to detect slow-exchange conformers (e.g., ring puckering in the benzoxazepine core) .
- X-ray Crystallography : Resolve absolute configuration and compare bond lengths/angles with computational models .
Q. What experimental design challenges arise in optimizing fluorination or other functionalizations of the benzoxazepine core?
Fluorination at the 7-position (as in related compounds) requires careful control to avoid overhalogenation:
- Electrophilic Fluorination : Use Selectfluor® in dichloromethane at 0°C, monitoring by TLC to halt at mono-fluorination .
- Regioselectivity : Steric hindrance from the ethoxymethyl group directs fluorination to the para position.
- Side Reactions : Competing oxidation of the oxazepine ring can be suppressed by using anhydrous conditions and inert atmospheres .
Yield Optimization Table :
| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Selectfluor® | CH₂Cl₂ | 0 | 68 |
| NFSI | Acetonitrile | 25 | 52 |
Q. How do researchers validate the biological activity of this compound, given structural similarities to psychoactive benzodiazepines?
- Receptor Binding Assays : Screen against GABAₐ receptors (³H-flunitrazepam displacement) to assess affinity. Related compounds show IC₅₀ values >10 µM, suggesting low activity .
- Cellular Toxicity : Use MTT assays in HEK293 or neuronal cells to rule out cytotoxicity at therapeutic concentrations (IC₅₀ > 100 µM) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (>60 min indicates suitability for in vivo studies) .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in multi-step syntheses of 7-(Ethoxymethyl)-substituted benzoxazepines?
- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., Schiff bases) via FTIR or LC-MS .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization), boosting yields by 15–20% .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables like stoichiometry and pH .
Q. How can researchers resolve conflicting data on the compound’s stability under varying storage conditions?
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation by HPLC.
- Degradation Pathways : Hydrolysis of the ethoxymethyl group (major pathway) is minimized by storing under nitrogen at –20°C .
Stability Data :
| Condition | Degradation (%/month) | Major Impurity |
|---|---|---|
| 25°C, ambient air | 2.5% | Benzoic acid |
| –20°C, N₂ atmosphere | 0.3% | None |
Advanced Analytical and Synthetic Techniques
Q. What advanced NMR techniques are recommended for studying dynamic processes in this compound?
- VT-NMR (Variable Temperature) : Identify conformational exchange (e.g., ring inversion) by observing line broadening at –40°C to +60°C .
- ¹³C DEPT-135 : Assign quaternary carbons in the benzoxazepine ring (δ ~125–140 ppm) .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
